ethyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
This compound is a 1,2,4-triazole derivative characterized by a 4-chlorophenyl substituent at position 5 of the triazole ring, an amino group at position 4, and a sulfanyl-acetyl-amino benzoate ester moiety. Its molecular formula is C₁₉H₁₇ClN₅O₃S, with a molecular weight of 442.89 g/mol.
The synthesis typically involves:
Formation of the triazole core via cyclization of thiocarbohydrazide with 4-chlorobenzoic acid under microwave irradiation .
Subsequent functionalization with ethyl chloroacetate to introduce the sulfanyl-acetyl-amino benzoate group .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3S/c1-2-28-18(27)13-5-9-15(10-6-13)22-16(26)11-29-19-24-23-17(25(19)21)12-3-7-14(20)8-4-12/h3-10H,2,11,21H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZHXDPOPPBFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a1,2,4-triazole core have been found to exhibit antibacterial activity . They were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi.
Mode of Action
Compounds with a similar structure have been found to exhibit antibacterial activity. The triazole ring is known to interact with the bacterial cell wall, disrupting its integrity and leading to cell death.
Biological Activity
Ethyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C19H18ClN5O3S. Its structure includes a triazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer domains. The presence of a chlorophenyl group enhances its lipophilicity, potentially improving bioavailability.
1. Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit potent antimicrobial properties. This compound has shown promising results against various bacterial strains. The mechanism is believed to involve the inhibition of key metabolic pathways essential for bacterial growth and replication.
2. Antioxidant Properties
Triazole derivatives are also recognized for their antioxidant capabilities. Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity, comparable to standard antibiotics like streptomycin.
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines. The IC50 value for radical scavenging activity was determined to be lower than that of common antioxidants like gallic acid, indicating superior antioxidant potential.
Case Study 3: Anticancer Potential
Research involving human colon cancer (HCT116) cell lines showed that the compound induced apoptosis with an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent. Molecular docking studies suggested that it may inhibit tyrosine kinases involved in cancer cell proliferation.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Ethyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate exhibits notable antimicrobial properties. Compounds containing the triazole scaffold have been reported to show activity against a range of pathogens including bacteria and fungi. For instance, triazole derivatives have demonstrated effectiveness in inhibiting bacterial growth and fungal infections .
Anticancer Potential
Recent studies have indicated that derivatives of triazole compounds may possess anticancer properties. This compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Research indicates that these compounds can interfere with cellular signaling pathways critical for cancer progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Triazole derivatives are known to modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory process. Studies suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents .
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains |
| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth |
| Anti-inflammatory | Modulates inflammatory responses; potential to inhibit pro-inflammatory enzymes |
Comparison with Similar Compounds
Methyl Ester Analog
Compound: Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (CAS: 575463-33-1) Key Differences:
Benzamide Derivative
Compound: 4-[({[4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide Key Differences:
- Substituent : 4-Fluorophenyl instead of 4-chlorophenyl.
- Terminal Group : Benzamide replaces ethyl ester.
- Benzamide increases hydrogen bond donor/acceptor count (HBD: 3, HBA: 6 vs. ester’s HBD: 2, HBA: 5), improving target interaction but reducing metabolic stability .
Pyridinyl-Triazole Derivatives
Compound : N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamides
Key Differences :
- Triazole Substituent : Pyridin-4-yl replaces 4-chlorophenyl.
- Impact: Pyridine introduces a basic nitrogen, enhancing solubility and metal coordination capacity. Derivatives with electron-withdrawing groups (e.g., -NO₂) on the aryl ring showed MIC values of 12.5–25 µg/mL against S. aureus and E. coli, outperforming the parent compound .
Phenoxy-Benzylidene Derivatives
Compound: Ethyl 4-({[5-{[4-(Acetylamino)Phenoxy]Methyl}-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate Key Differences:
- Triazole Substituent: 4-Methyl and phenoxy groups replace 4-amino and 4-chlorophenyl.
- Impact :
Structural and Electronic Insights
- Electron-Withdrawing Groups: 4-Chlorophenyl and -NO₂ improve activity by polarizing the triazole ring, enhancing interactions with bacterial enzymes .
- Ester vs. Amide : Ethyl esters generally exhibit higher bioavailability than benzamides due to better passive diffusion .
- Stereoelectronic Effects : Fluorine’s inductive effect increases oxidative stability but may reduce π-π stacking compared to chlorine .
Preparation Methods
Synthesis of 4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole ring is constructed from 4-chlorobenzohydrazide, which undergoes cyclization with carbon disulfide in basic media. Adapted from Jadhav et al., this step involves refluxing 4-chlorobenzohydrazide (0.1 mol) with carbon disulfide (0.12 mol) in ethanol containing 2N NaOH for 4–6 hours. The reaction mixture is acidified with HCl to precipitate the thiol intermediate, yielding 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (78% yield, m.p. 165–167°C).
Key Reaction Conditions
Thiol-Alkylation with Chloroacetyl Chloride
The triazole thiol is alkylated using chloroacetyl chloride to introduce the sulfanylacetyl group. In a modified procedure from PubChem entries, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (0.1 mol) is reacted with chloroacetyl chloride (0.12 mol) in dry acetone containing anhydrous K₂CO₃ (0.2 mol). The mixture is stirred at room temperature for 5 hours, yielding 2-chloro-N-(4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl acetamide (82% yield).
Optimization Insights
-
Solvent: Anhydrous acetone prevents hydrolysis of chloroacetyl chloride.
-
Base: K₂CO₃ facilitates deprotonation of the thiol to enhance nucleophilicity.
Amide Coupling with Ethyl 4-Aminobenzoate
The final step couples the sulfanylacetyl intermediate with ethyl 4-aminobenzoate. Ethyl 4-aminobenzoate (0.1 mol) is dissolved in dry toluene, treated with triethylamine (TEA, 0.15 mol), and reacted with 2-chloro-N-(4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl acetamide under reflux for 6 hours. The product is recrystallized from ethanol, affording the target compound in 75% yield.
Critical Parameters
-
Coupling Agent: TEA neutralizes HCl byproducts.
-
Temperature: Reflux (110°C) ensures complete amide bond formation.
Spectral Characterization and Analytical Data
The synthesized compound is validated using FT-IR, ¹H NMR, and mass spectrometry:
Table 1: Spectral Data for this compound
Comparative Analysis of Synthetic Methodologies
Table 2: Yield Optimization Across Reaction Steps
| Step | Reagents | Solvent | Yield | Source |
|---|---|---|---|---|
| Triazole cyclization | NaOH, CS₂ | Ethanol | 78% | |
| Thiol-alkylation | Chloroacetyl chloride | Acetone | 82% | |
| Amide coupling | TEA, Toluene | Toluene | 75% |
The highest yields are achieved in thiol-alkylation due to the stability of the intermediate under anhydrous conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of the triazole core. A common approach includes:
- Step 1 : Formation of the 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol intermediate via cyclocondensation of thiosemicarbazide derivatives with 4-chlorophenyl-substituted carbonyl compounds under reflux in ethanol .
- Step 2 : Sulfanyl acetylation using chloroacetyl chloride in anhydrous dichloromethane, followed by coupling with ethyl 4-aminobenzoate via an amide bond formation (e.g., EDC/HOBt activation in DMF).
- Key Conditions : Reaction yields are sensitive to solvent polarity (e.g., ethanol vs. DMF), temperature control (reflux at 80–90°C), and stoichiometric ratios of reactants. Catalytic acetic acid (5 drops) enhances cyclization efficiency in triazole formation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides unambiguous confirmation of the triazole ring geometry, substituent orientations (e.g., 4-chlorophenyl), and hydrogen-bonding networks. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals, particularly for the sulfanyl acetyl and benzoate groups .
- FT-IR : Confirm amide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretches ~1500 cm⁻¹) functional groups .
Q. What in vitro biological assays are appropriate for preliminary evaluation of this compound's bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of kinases or proteases, given the triazole’s metal-coordinating potential. IC₅₀ values are determined via dose-response curves (e.g., 0.1–100 μM concentration range) .
- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria in Mueller-Hinton broth .
Advanced Research Questions
Q. How can computational methods like DFT be integrated with experimental data to resolve structural ambiguities in triazole derivatives?
- Methodological Answer :
- DFT Optimization : Use B3LYP/6-31G(d,p) to model the triazole core and compare calculated bond lengths/angles with X-ray data. Discrepancies >0.05 Å may indicate crystal packing effects .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to predict reactivity, such as sulfanyl group participation in Michael additions .
Q. What strategies optimize regioselectivity in triazole ring functionalization during synthesis?
- Methodological Answer :
- Protecting Group Strategy : Temporarily block the 4-amino group with tert-butoxycarbonyl (Boc) to direct sulfanyl acetylation to the 3-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the triazole’s sulfur atom, while nonpolar solvents may promote alternative pathways .
Q. How do substituents like the 4-chlorophenyl group impact the compound’s electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The 4-Cl group reduces electron density on the triazole ring, as evidenced by downfield shifts in ¹³C NMR (C-5 resonance at ~155 ppm) .
- Steric Considerations : Ortho-substituents on the phenyl ring can hinder π-π stacking in crystal lattices, altering solubility and crystallinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in triazole derivatives?
- Methodological Answer :
- Crystal Packing vs. Gas Phase : DFT models isolated molecules, while X-ray captures intermolecular interactions (e.g., hydrogen bonds). For example, a 0.1 Å shorter C-S bond in DFT may reflect absent crystal forces .
- Basis Set Selection : Upgrade to def2-TZVP basis sets for improved accuracy in van der Waals interactions .
Structural and Functional Comparisons
Q. How does the sulfanyl acetyl group influence bioactivity compared to other triazole derivatives?
- Methodological Answer :
- Thiol Reactivity : The sulfanyl group enhances metal chelation (e.g., Zn²⁺ in enzyme active sites), as shown in competitive binding assays with EDTA .
- Comparative SAR : Replace the sulfanyl with methylthio or hydroxyl groups to assess changes in antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
